2-(4-Methoxy-2-methylphenyl)azepane
Overview
Description
2-(4-Methoxy-2-methylphenyl)azepane is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a 4-methoxy-2-methylphenyl group . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-(4-Methoxy-2-methylphenyl)azepane typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with hexamethyleneimine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-Methoxy-2-methylphenyl)azepane can undergo various chemical reactions, including:
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as boron tribromide or sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces amines .
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)azepane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and ion channels .
Comparison with Similar Compounds
2-(4-Methoxy-2-methylphenyl)azepane can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)azepane: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(4-Methylphenyl)azepane: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
2-Phenylazepane: Lacks both the methoxy and methyl groups, making it less complex and potentially less selective in its interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-10-12(16-2)7-8-13(11)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNOIHGYAHXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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